REACTION_SMILES
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[C:1]([CH:2]=[CH:3][CH2:4][CH2:5][CH3:6])(=[O:7])[OH:8].[CH3:14][OH:15].[CH3:9][N:10]([CH3:11])[CH:12]=[O:13].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[C:1]([CH:2]=[CH:3][CH2:4][CH2:5][CH3:6])(=[O:7])[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCCC=CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |